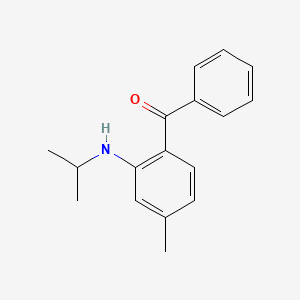
2-(N-isopropylamino)-4-methylbenzophenone
Cat. No. B8504735
M. Wt: 253.34 g/mol
InChI Key: PFUUEZRQEPXGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04670600
Procedure details


422.6 g. (2 moles) of 2 amino-4-methylbenzophenone is dissolved in 2.34 liters (40.29 moles) of acetone, and with stirring 540 gms (3.25 moles) of o-phthalic acid is added. To the resulting suspension is added portionwise 80 gms (2.14 moles) of sodium borohydride over a period of 45 minutes and in a manner such as to keep the reaction mixture at 20°-25° C. At the end of the addition, the cooling is altered such as to allow the temperature to rise to 30°-35° C., and this temperature is maintained for 30 minutes. The cooling is removed and the temperature carefully increased to 50° C., and regulated at 50°-55° C. for 90 minutes. The mixture is then cooled to 15° C., 808 gms of 8% aqueous NaOH (1.625 moles) is added, the phases separated and the acetone phase (upper layer) recovered and concentrated. The water layer is extracted with 1 litre of heptane, and the concentrated acetone phase added to the heptane extract. The heptane solution is washed with 250 mls of H2O, then concentrated by distillation to obtain 496 gms of 2-(N-isopropylamino)-4-methylbenzophenone, b.p. 180°-185° C./5mm (Yield 99%).
[Compound]
Name
2
Quantity
2 mol
Type
reactant
Reaction Step One






Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[CH3:17][C:18]([CH3:20])=O.C1C=C(C(O)=O)C(C(O)=O)=CC=1.[BH4-].[Na+].[OH-].[Na+]>>[CH:18]([NH:1][C:2]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5])([CH3:20])[CH3:17] |f:3.4,5.6|
|
Inputs


Step One
[Compound]
|
Name
|
2
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C
|
|
Name
|
|
|
Quantity
|
2.34 L
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
540 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C(=C1)C(=O)O)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
808 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 20°-25° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 30°-35° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
this temperature is maintained for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling is removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then cooled to 15° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the acetone phase (upper layer) recovered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water layer is extracted with 1 litre of heptane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the concentrated acetone phase added to the heptane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
WASH
|
Type
|
WASH
|
|
Details
|
The heptane solution is washed with 250 mls of H2O
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by distillation
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 496 g | |
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
